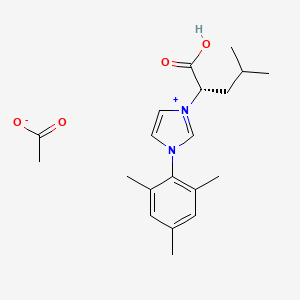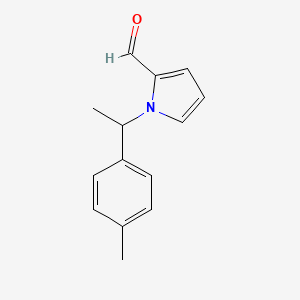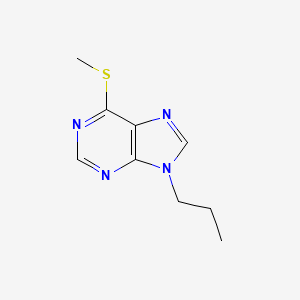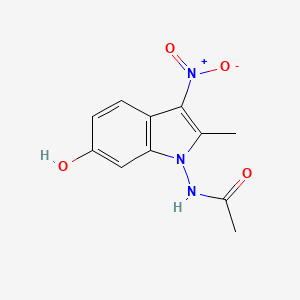
Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide is a synthetic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a nitro group attached to the indole ring, along with an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The hydroxy, methyl, and nitro groups are introduced through electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Acetamide Formation: The final step involves the acylation of the indole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Electrophiles like halogens (Cl₂, Br₂), alkylating agents (R-X)
Major Products:
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of various substituted indole derivatives
Applications De Recherche Scientifique
N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable indole core and reactive functional groups.
Mécanisme D'action
The mechanism of action of N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.
5-Nitroindole: Another indole derivative with a nitro group, but lacking the hydroxy and acetamide groups.
N-(1H-Indol-3-yl)acetamide: Similar structure but without the hydroxy and nitro groups.
Uniqueness: N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
773885-83-9 |
|---|---|
Formule moléculaire |
C11H11N3O4 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
N-(6-hydroxy-2-methyl-3-nitroindol-1-yl)acetamide |
InChI |
InChI=1S/C11H11N3O4/c1-6-11(14(17)18)9-4-3-8(16)5-10(9)13(6)12-7(2)15/h3-5,16H,1-2H3,(H,12,15) |
Clé InChI |
WQJXOLKVJMEFNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1NC(=O)C)C=C(C=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
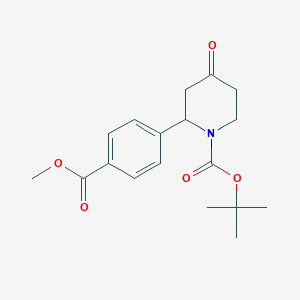
![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)
![8-Fuoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12937300.png)
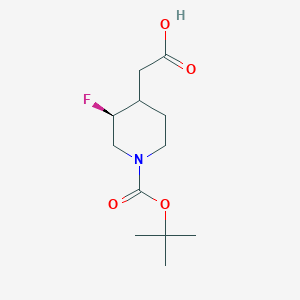
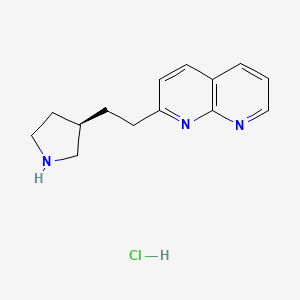

![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12937319.png)
